N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-3-(trifluoromethyl)benzamide
Description
This compound features a bipyrrole-benzylmethyl core substituted with a 3-(trifluoromethyl)benzamide group. The bipyrrole scaffold provides rigidity and planar geometry, while the trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability. Such structural attributes are critical in medicinal chemistry, particularly for targeting enzymes or receptors requiring aromatic stacking interactions .
Properties
IUPAC Name |
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N3O/c1-18-19(2)32(17-20-9-4-3-5-10-20)25(31-13-6-7-14-31)23(18)16-30-24(33)21-11-8-12-22(15-21)26(27,28)29/h3-15H,16-17H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEOZKIOOGBULP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1CNC(=O)C2=CC(=CC=C2)C(F)(F)F)N3C=CC=C3)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bipyrrole Intermediate Synthesis
The 1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-ylmethylamine backbone is typically constructed via:
Route A: Cross-Coupling of Pyrrole Monomers
Palladium-catalyzed coupling of 3-bromopyrrole with benzyl-protected pyrrole derivatives under Suzuki-Miyaura conditions:
\text{3-Bromo-4,5-dimethylpyrrole} + \text{1-Benzylpyrrole-2-boronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Bipyrrole intermediate}
Yields: 60–72% after column chromatography.
Route B: Condensation of Pyrrole Carbaldehydes
Acid-catalyzed condensation of 4,5-dimethylpyrrole-2-carbaldehyde with benzylamine:
\text{C}_7\text{H}_7\text{NH}_2 + \text{C}_7\text{H}_9\text{NO} \xrightarrow{\text{HCl, EtOH}} \text{Bipyrrole scaffold}
Yields: 55–68% with higher regioselectivity than Route A.
Amidation with 3-(Trifluoromethyl)benzoyl Chloride
The final step involves coupling the bipyrrole methylamine with 3-(trifluoromethyl)benzoyl chloride under Schotten-Baumann conditions:
Method 1: Aqueous Bicarbonate Mediation
\text{Bipyrrole-CH}_2\text{NH}_2 + \text{CF}_3\text{C}_6\text{H}_4\text{COCl} \xrightarrow{\text{NaHCO}_3, \text{H}_2\text{O/THF}} \text{Target compound}
Method 2: Non-Aqueous Coupling Agents
Use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF:
\text{Bipyrrole-CH}_2\text{NH}_2 + \text{CF}_3\text{C}_6\text{H}_4\text{COOH} \xrightarrow{\text{HATU, DIPEA}} \text{Target compound}
- Conditions : Room temperature, 12 h.
- Yield : 89% (purity 98.5%) but requires rigorous solvent removal.
Comparative Data Table
| Parameter | Method 1 (Aqueous) | Method 2 (HATU) |
|---|---|---|
| Yield (%) | 82 | 89 |
| Purity (% HPLC) | 95 | 98.5 |
| Reaction Time (h) | 4 | 12 |
| Scalability | Industrial | Lab-scale |
| Byproduct Formation | Chloride salts | Uronium salts |
Industrial-Scale Optimization Strategies
AK Scientific’s patented process (CAS 478077-17-7) employs Method 1 with modifications:
- Solvent System : Iso-propanol/water (3:1) minimizes emulsion formation during extraction.
- Temperature Control : Gradual warming from −10°C to 25°C prevents exothermic side reactions.
- Crystallization : Tert-butyl methyl ether induces crystallization, achieving >99% purity after two recrystallizations.
Chemical Reactions Analysis
Types of Reactions
N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-3-(trifluoromethyl)benzamide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Benzamide Derivatives
2.2. Pharmacological Activity
- Anticancer Potential: Compounds like 4-(Chloromethyl)-N-(3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide () highlight the role of CF₃ in enhancing cytotoxicity. The target compound’s CF₃ group may similarly improve interactions with hydrophobic enzyme pockets .
- Receptor Binding : The pyrazole-based benzamide in shows how bulky substituents (e.g., dihydrodioxin) influence steric interactions. The target compound’s bipyrrole core may offer unique conformational advantages for receptor docking compared to pyrazole or imidazole derivatives .
2.3. Physicochemical Properties
- Synthetic Complexity : The bipyrrole core in the target compound likely requires multi-step synthesis, similar to the hydrazide derivatives in . However, methods for CF₃ introduction (e.g., using trichloroisocyanuric acid, as in ) could streamline production .
Biological Activity
N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-3-(trifluoromethyl)benzamide, a compound with diverse biological activities, has been the subject of various studies aimed at understanding its pharmacological potential. This article delves into its biological activity, including mechanisms of action, efficacy against specific targets, and relevant case studies.
- Molecular Formula : C23H23F3N2O
- Molecular Weight : 404.44 g/mol
- CAS Number : 478077-10-0
| Property | Value |
|---|---|
| Boiling Point | Predicted: 655.1 °C |
| Density | Predicted: 1.19 g/cm³ |
| pKa | Predicted: 10.02 |
The compound exhibits significant biological activity, particularly as an inhibitor of cholinesterases (AChE and BChE). Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. The inhibition of these enzymes leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Efficacy Against Cholinesterases
Recent studies have shown that derivatives of this compound demonstrate stronger inhibition of acetylcholinesterase (AChE) compared to established drugs like rivastigmine. For instance, certain derivatives exhibited IC50 values lower than 20 µM against BChE, indicating potent activity .
Table 2: Inhibition Potency of Selected Compounds
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Rivastigmine | AChE | 501 |
| Compound A (N-({1'-benzyl...)) | AChE | ≤89.7 |
| Compound B | BChE | <19.95 |
Study 1: Inhibition Profile
A study published in MDPI demonstrated that several derivatives of this compound were tested for their ability to inhibit cholinesterases. The results indicated that these compounds could serve as potential therapeutic agents for Alzheimer's disease due to their selective inhibition profiles .
Study 2: Selectivity and Toxicity
Another investigation assessed the selectivity of these compounds against different cholinesterases and their cytotoxicity. It was found that some derivatives displayed a high selectivity index for BChE over AChE, suggesting a favorable safety profile for potential therapeutic use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
